molecular formula C17H12ClN3O3 B2522815 3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride CAS No. 1170018-37-7

3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride

Cat. No.: B2522815
CAS No.: 1170018-37-7
M. Wt: 341.75
InChI Key: SZDPVXVSLUONBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride is a useful research compound. Its molecular formula is C17H12ClN3O3 and its molecular weight is 341.75. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Transformation

The compound 3-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride is part of a broader class of chemicals that undergo various chemical reactions, leading to the synthesis of diverse heterocyclic compounds. For instance, reactions involving N-([1]benzofuro[3,2-d]pyrimidin-4-yl)formamidines with hydroxylamine hydrochloride result in rearranged cyclization products. These reactions illustrate the compound's utility in generating novel chemical structures through ring cleavage and closure processes, producing N-[2-([1,2,4]oxadiazol-5-yl)[1]benzofuran-3-yl)formamide oximes (Okuda, Tsuchie, & Hirota, 2012).

Bioactivity and Pharmaceutical Syntheses

Benzofuro[3,2-d]pyrimidine derivatives, which include this compound, play a crucial role in pharmaceutical chemistry. These compounds are significant in the synthesis of drugs with various therapeutic potentials, such as antibacterial, anti-inflammatory, and anticancer activities. Their versatility in drug synthesis underscores their importance in the development of new therapeutic agents (Xu Wei-ming, 2010).

Advanced Organic Synthesis Techniques

The synthesis of benzofuro[3,2-d]pyrimidine derivatives, including this compound, involves advanced organic synthesis techniques. A notable method includes the use of aza-Wittig reactions of iminophosphoranes, which are critical for the preparation of carbodiimide intermediates. These intermediates further react with nitrogen-oxygen-containing nucleophiles, leading to the formation of diverse benzofuro[3,2-d]pyrimidine derivatives in satisfactory yields. Such synthesis processes highlight the compound's role in facilitating the development of complex organic molecules through catalytic and nucleophilic reactions (Wang et al., 2019).

Crystal Structure Analysis

In crystallography, this compound serves as a model compound for studying molecular interactions and structural properties. For example, the analysis of 2-(2-Hydroxyethylamino)-3-phenyl-1-benzofuro[3,2-d]pyrimidin-4(3H)-one dichloromethane hemisolvate reveals insights into the planarity of the benzofuro[2,3-d]pyrimidine system and the perpendicular orientation of the pyrimidinone and phenyl rings. Such studies are crucial for understanding the molecular packing, hydrogen-bonding interactions, and π–π interactions within crystals, providing valuable information for material science and drug design (Zhang, Liu, & Chen, 2009).

Properties

IUPAC Name

3-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3.ClH/c21-17(22)10-4-3-5-11(8-10)20-16-15-14(18-9-19-16)12-6-1-2-7-13(12)23-15;/h1-9H,(H,21,22)(H,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDPVXVSLUONBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NC4=CC=CC(=C4)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.